(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Description
Properties
IUPAC Name |
(8-methoxy-2-methylquinolin-5-yl)boronic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO3.3H2O/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7;;;/h3-6,14-15H,1-2H3;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPCYWXCCHWSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (8-methoxy-2-methylquinolin-5-yl)boronic acid trihydrate typically proceeds via functionalization of a quinoline derivative, followed by installation of the boronic acid moiety. The process involves:
- Starting from appropriately substituted quinoline precursors.
- Introduction of the boronic acid group via lithiation or metal-catalyzed borylation.
- Isolation and crystallization to obtain the trihydrate form.
Specific Synthetic Routes
Metalation and Borylation Approach
- Step 1: Preparation of 8-methoxy-2-methylquinoline intermediate. This is often synthesized by methylation and methoxylation of quinoline derivatives under mild conditions.
- Step 2: Directed lithiation at the 5-position of the quinoline ring using organolithium reagents (e.g., n-butyllithium) at low temperature to generate the lithiated intermediate.
- Step 3: Quenching the lithiated intermediate with trialkyl borate (e.g., trimethyl borate) to form the boronate ester.
- Step 4: Acidic hydrolysis of the boronate ester to yield the boronic acid.
- Step 5: Crystallization from aqueous solvents to obtain the trihydrate form.
This method is favored for its regioselectivity and relatively high yield under controlled temperature and inert atmosphere conditions.
Palladium-Catalyzed Borylation
An alternative modern approach uses palladium-catalyzed borylation of the corresponding halogenated quinoline derivative:
- Step 1: Synthesis of 5-halogenated (8-methoxy-2-methyl)quinoline (e.g., 5-bromo or 5-chloro derivative).
- Step 2: Palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron or other boron reagents under mild conditions.
- Step 3: Work-up and hydrolysis to afford the boronic acid.
- Step 4: Purification and crystallization to the trihydrate.
This method benefits from milder conditions and avoids the use of strong bases or organolithium reagents, which can be sensitive and hazardous.
Experimental Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation and borylation | n-BuLi, trimethyl borate, THF, -78°C | 70-85 | Requires inert atmosphere; regioselective |
| Palladium-catalyzed borylation | Pd catalyst, bis(pinacolato)diboron, base, 50-80°C | 65-80 | Milder, scalable, less hazardous |
| Hydrolysis and crystallization | Acidic aqueous work-up, crystallization | >95 | Produces trihydrate with high purity |
Characterization and Purity
Research Findings and Notes
- The lithiation-borylation method is classical but requires strict temperature control and inert atmosphere to prevent side reactions.
- Palladium-catalyzed borylation is increasingly preferred for industrial applications due to operational simplicity and environmental considerations.
- The trihydrate form is stable and suitable for further synthetic transformations, especially in Suzuki-Miyaura cross-coupling reactions.
- Literature reports emphasize the importance of purification steps to remove residual metal catalysts and by-products to achieve pharmaceutical-grade material.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Organolithium-mediated borylation | n-BuLi, trimethyl borate | High regioselectivity, good yields | Sensitive reagents, low temperature required |
| Palladium-catalyzed borylation | Pd catalyst, bis(pinacolato)diboron | Mild conditions, scalable | Requires expensive catalysts, catalyst removal necessary |
| Crystallization to trihydrate | Acidic aqueous medium | High purity, stable hydrate form | Requires careful control of solvent and temperature |
Chemical Reactions Analysis
Types of Reactions
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various substituted quinolines .
Scientific Research Applications
Organic Synthesis
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate serves as a versatile building block in organic chemistry. It is particularly useful in:
- Suzuki-Miyaura Coupling Reactions : This compound can participate in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
| Application | Description |
|---|---|
| Building Block | Used to synthesize novel drug candidates with quinoline core structures. |
| Reaction Type | Engages in Suzuki-Miyaura reactions with various organic fragments. |
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that it exhibits cytotoxic effects against cancer cell lines such as HCT116 and Caco-2. Mechanisms include cell cycle arrest and induction of apoptosis through modulation of signaling pathways like PI3K/AKT/mTOR.
| Biological Activity | Mechanism of Action |
|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest. |
| Enzyme Inhibition | Interacts with serine proteases, affecting their activity. |
Biological Research
The boronic acid moiety allows for interactions with biomolecules, making this compound a valuable probe in biological studies:
- Enzyme Inhibition : It has shown potential to inhibit enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism .
- Antioxidant Properties : The compound scavenges free radicals, contributing to its protective role against oxidative stress-related diseases.
Case Studies
-
Anticancer Studies :
- Research has demonstrated that this compound induces oxidative stress in cancer cells, leading to apoptosis. In vitro studies on colorectal cancer cells show significant cytotoxicity and alterations in cell signaling pathways.
- Enzyme Interaction Studies :
Mechanism of Action
The mechanism of action of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can interact with enzymes and other proteins. The boronic acid moiety is known to inhibit serine proteases and other enzymes by forming a stable complex with the active site .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of Selected Boronic Acid Derivatives
*Estimated based on substituent effects from and .
- pKa and Reactivity: The methoxy group in this compound likely reduces its pKa compared to alkyl-substituted boronic acids (e.g., 3-AcPBA, pKa ~9.2) . Lower pKa enhances boronate formation at physiological pH, improving binding to diol-containing biomolecules like glycoproteins or polysaccharides .
- Hydration State : The trihydrate form improves aqueous solubility compared to anhydrous analogs (e.g., phenanthren-9-yl boronic acid), critical for biological assays and drug formulation .
Biological Activity
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a quinoline ring structure, which is known for its diverse pharmacological properties, including anticancer activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₈BNO₆
- Molecular Weight : Approximately 271.07 g/mol
- Structure Features : The compound includes a methoxy group at position 8 and a methyl group at position 2 of the quinoline ring, contributing to its unique reactivity and biological profile.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
-
Anticancer Properties :
- Exhibits cytotoxic effects on various cancer cell lines, particularly colorectal cancer cells like HCT116 and Caco-2.
- Mechanisms of action include cell cycle arrest at the G2/M phase, induction of apoptosis, and modulation of signaling pathways such as PI3K/AKT/mTOR.
-
Mechanism of Action :
- The boronic acid moiety allows for interactions with biological targets, influencing cellular processes.
- Induces oxidative stress by promoting the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activity Studies
Detailed Findings
- Cytotoxicity Assessment :
- Cell Cycle Analysis :
- Apoptosis Induction :
- Colony Formation Inhibition :
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes that allow for modifications enhancing its biological properties. Common methods include:
- Suzuki-Miyaura coupling reactions, which utilize the boronic acid functionality for carbon-carbon bond formation.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C8, methyl at C2).
- Mass Spectrometry (MS) : Detects molecular ions (e.g., [M+H⁺]) and hydrate-related adducts.
- Infrared (IR) Spectroscopy : Identifies B–O stretching (~1340 cm⁻¹) and O–H bonds from the trihydrate .
What strategies prevent protodeboronation in electron-rich boronic acids?
Q. Advanced
- Low-Temperature Reactions : Conduct couplings at 25–50°C to minimize degradation.
- Ligand Acceleration : Bidentate ligands (e.g., XPhos) stabilize the Pd intermediate, reducing side reactions.
- Acidic Additives : Trifluoroacetic acid (TFA) protonates the boronate, slowing protodeboronation .
How can contradictions in reported synthetic protocols be resolved?
Q. Advanced
- Reproducibility Testing : Compare methods under controlled conditions (e.g., catalyst loading, solvent purity).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerized quinoline derivatives).
- Computational Modeling : DFT calculations predict optimal reaction pathways for sterically hindered systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
